molecular formula C8H6F3NOS B12871163 1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethan-1-one

1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethan-1-one

Cat. No.: B12871163
M. Wt: 221.20 g/mol
InChI Key: PQDSUJPRJLHZQI-UHFFFAOYSA-N
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Description

1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethan-1-one is a complex organic compound with the molecular formula C8H6F3NOS It is a derivative of pyridine, characterized by the presence of a trifluoromethylthio group at the 3-position and an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethan-1-one typically involves the reaction of 3-(trifluoromethylthio)pyridine with ethanone under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the ethanone, followed by nucleophilic substitution at the 3-position of the pyridine ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Sodium hydride, potassium tert-butoxide, DMF or THF as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethan-1-one is unique due to the presence of both the trifluoromethylthio group and the ethanone group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C8H6F3NOS

Molecular Weight

221.20 g/mol

IUPAC Name

1-[3-(trifluoromethylsulfanyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H6F3NOS/c1-5(13)7-6(3-2-4-12-7)14-8(9,10)11/h2-4H,1H3

InChI Key

PQDSUJPRJLHZQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=N1)SC(F)(F)F

Origin of Product

United States

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